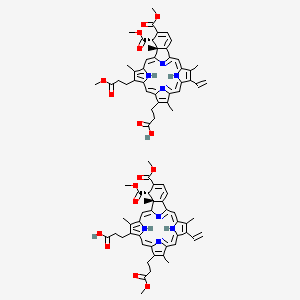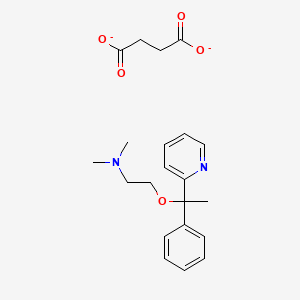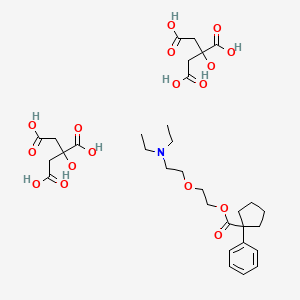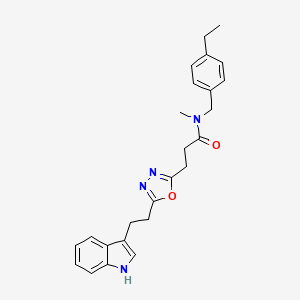
Azido-PEG3-amino-OPSS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG3-amino-OPSS is a polyethylene glycol-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly useful in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG3-amino-OPSS is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The synthesis typically starts with the functionalization of PEG with azide and amino groups. The azide group is introduced via nucleophilic substitution reactions, while the amino group is added through reductive amination or other amine-functionalization techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which are crucial for its application in research and development .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG3-amino-OPSS undergoes several types of chemical reactions, including:
Click Chemistry Reactions: CuAAC and SPAAC reactions.
Substitution Reactions: Nucleophilic substitution to introduce functional groups.
Amide Bond Formation: Reaction with carboxyl groups in the presence of activators like EDC or DCC
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC Reactions: DBCO or BCN groups are used for strain-promoted reactions.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used as activators
Major Products Formed
The major products formed from these reactions include triazole-linked compounds (from CuAAC and SPAAC) and amide-linked compounds (from amide bond formation) .
Applications De Recherche Scientifique
Azido-PEG3-amino-OPSS has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the study of protein-protein interactions and cellular processes through PROTAC technology.
Medicine: Aids in the development of targeted therapies by enabling the selective degradation of disease-causing proteins.
Industry: Utilized in the production of advanced materials and nanotechnology
Mécanisme D'action
Azido-PEG3-amino-OPSS exerts its effects through its ability to form stable covalent bonds with target molecules. In PROTAC applications, it acts as a linker that brings together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG3-amine: Similar structure but lacks the OPSS group.
Azido-PEG4-amine: Contains an additional ethylene glycol unit.
Azido-PEG3-NHS ester: Contains an N-hydroxysuccinimide ester group for amine-reactive conjugation
Uniqueness
Azido-PEG3-amino-OPSS is unique due to its dual functionality, allowing it to participate in both click chemistry and amide bond formation. This versatility makes it highly valuable in the synthesis of complex molecules and in the development of targeted therapies .
Propriétés
Formule moléculaire |
C16H25N5O4S2 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide |
InChI |
InChI=1S/C16H25N5O4S2/c17-21-20-7-9-24-11-13-25-12-10-23-8-6-18-15(22)4-14-26-27-16-3-1-2-5-19-16/h1-3,5H,4,6-14H2,(H,18,22) |
Clé InChI |
UJQBEDWLEMBBEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)

![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)




![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)

![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
